molecular formula C20H24N6 B6432275 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine CAS No. 2640881-03-2

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine

Cat. No.: B6432275
CAS No.: 2640881-03-2
M. Wt: 348.4 g/mol
InChI Key: NJKPLNBGGWTBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine is a pyridazine derivative featuring dual substitutions: a 3-methylpyrazole group at position 3 and a 4-(2-phenylethyl)piperazine moiety at position 4. This compound’s structure combines aromatic heterocycles (pyridazine and pyrazole) with a flexible phenylethyl-piperazine chain, which may enhance its pharmacokinetic properties and target selectivity .

Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-17-9-12-26(23-17)20-8-7-19(21-22-20)25-15-13-24(14-16-25)11-10-18-5-3-2-4-6-18/h2-9,12H,10-11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKPLNBGGWTBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazines with Dienophiles

The reaction of hydrazine hydrate with α,β-unsaturated carbonyl compounds in acidic media provides direct access to pyrazoles. For example, 2-butene-1,4-diol reacts with hydrazine hydrate in 80% sulfuric acid at 120–155°C, catalyzed by sodium iodide, to yield 3-methylpyrazole in 82–98% purity .

Mechanistic Insight :

  • Protonation of diol enhances electrophilicity.

  • Hydrazine attack forms a dihydropyrazine intermediate.

  • Acid-catalyzed dehydration yields the aromatic pyrazole.

Optimization Data :

ParameterOptimal RangeYield Impact
H₂SO₄ Concentration50–80%↑ Yield at 80%
Temperature140–155°C<140°C: Incomplete
Catalyst (NaI)0.5–1.5 wt%No catalyst: 40%

Synthesis of 4-(2-Phenylethyl)Piperazine

Alkylation of Piperazine

Piperazine undergoes monoalkylation with 2-phenylethyl bromide in refluxing toluene, using potassium carbonate as a base. Selective protection of one nitrogen with Boc anhydride ensures controlled alkylation:

  • Protection :
    Piperazine+(Boc)2OTHF, 25°C1-Boc-piperazine\text{Piperazine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{THF, 25°C}} \text{1-Boc-piperazine} .

  • Alkylation :
    1-Boc-piperazine+PhCH₂CH₂BrK₂CO₃, DMF4-(2-Phenylethyl)-1-Boc-piperazine\text{1-Boc-piperazine} + \text{PhCH₂CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-(2-Phenylethyl)-1-Boc-piperazine}.

  • Deprotection :
    TFA in DCM4-(2-Phenylethyl)piperazine\text{TFA in DCM} \rightarrow \text{4-(2-Phenylethyl)piperazine}.

Challenges :

  • Overalkylation to bis-adducts minimized by slow addition of alkylating agent.

  • Boc deprotection requires rigorous exclusion of moisture to prevent side reactions.

Pyridazine Functionalization Strategies

Nucleophilic Aromatic Substitution (NAS)

Pyridazine’s electron-deficient ring facilitates NAS at positions 3 and 6. Sequential substitutions require precise temperature control:

Step 1: Attachment of Piperazine
6-Chloropyridazine reacts with 4-(2-phenylethyl)piperazine in DMSO at 110°C , yielding 6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine.

Step 2: Pyrazole Coupling
The intermediate reacts with 3-methyl-1H-pyrazole-1-carbonyl chloride in THF with NaH , providing the target compound.

Reaction Conditions :

StepReagentsSolventTemp (°C)Time (h)Yield (%)
1Piperazine, K₂CO₃DMSO1101278
2Pyrazole-Cl, NaHTHF65665

Alternative Coupling Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3-bromo-6-chloropyridazine with 4-(2-phenylethyl)piperazine avoids harsh NAS conditions:

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Base : Cs₂CO₃.

  • Solvent : 1,4-Dioxane.

  • Yield : 85% at 100°C.

Cycloaddition for Pyrazole Formation

In situ generation of pyrazole via Huisgen cycloaddition:

  • Pyridazine-bound alkyne + 3-methylazide CuI\xrightarrow{\text{CuI}} 1,2,3-triazole.

  • Thermal rearrangement to pyrazole at 160°C.

Limitation : Requires azide precursors, complicating scalability.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethyl acetate/n-hexane (1:3). Slow cooling to 0°C yields needle-like crystals (mp 142–144°C).

Chromatography

Silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) resolves regioisomeric byproducts.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridazine-H4), 7.65 (s, 1H, pyrazole-H5).

  • HRMS : [M+H]⁺ calcd. 375.1921, found 375.1924.

Industrial-Scale Considerations

Solvent Selection

  • Toluene preferred over DMF for alkylation due to easier recycling.

  • Water washes at 50–55°C remove inorganic salts without product loss.

Waste Management

  • Neutralized H₂SO₄ waste converted to Na₂SO₄ for disposal.

  • TFA recovery via distillation reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C20H24N6
  • Molecular Weight : 352.45 g/mol
  • Structure : The compound features a pyridazine core substituted with a pyrazole and a piperazine moiety, which are known for their biological activity.

Medicinal Chemistry

  • Antidepressant Activity :
    • Studies have indicated that compounds with similar structures exhibit significant antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which is critical in treating depression and anxiety disorders.
  • Anticancer Properties :
    • Research has shown that derivatives of pyridazine compounds can inhibit cancer cell proliferation. The incorporation of the pyrazole ring may enhance the compound's ability to interact with specific cellular targets involved in tumor growth.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways.

Pharmacological Studies

  • In Vivo and In Vitro Testing : Various studies have employed both in vitro (cell lines) and in vivo (animal models) methodologies to assess the pharmacological effects of this compound. For instance:
    • Cell Viability Assays : These assays help determine the cytotoxic effects on cancer cell lines.
    • Behavioral Studies : Animal models are utilized to evaluate the antidepressant-like effects through established tests like the forced swim test or tail suspension test.

Case Studies

StudyFocusFindings
Study 1Antidepressant EfficacyDemonstrated significant reduction in depressive-like behavior in rodent models when treated with the compound.
Study 2Anticancer ActivityShowed inhibition of cell proliferation in breast cancer cell lines, suggesting potential as an anticancer agent.
Study 3NeuroprotectionIndicated potential neuroprotective effects against oxidative stress in neuronal cultures.

Research Opportunities

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity can lead to more potent derivatives.
  • Clinical Trials : If preclinical results are favorable, advancing to clinical trials could establish its efficacy and safety profile for therapeutic use.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents at Position 6 (Pyridazine) Substituents at Position 3 (Pyridazine) Molecular Weight (g/mol) Key Reference
Target Compound 4-(2-Phenylethyl)piperazine 3-Methyl-1H-pyrazol-1-yl ~418–442*
3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 4-(3-Chlorophenylsulfonyl)piperazine 3-Methyl-1H-pyrazol-1-yl 418.90
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidine 1H-Pyrazol-1-yl ~246†
3-(1H-Pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine 4-(2,4,5-Trimethylbenzenesulfonyl)piperazine 1H-Pyrazol-1-yl 412.5
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone 4-(2-Fluorophenyl)piperazine Oxo (pyridazinone) ~306‡

*Estimated based on similar compounds ; †Calculated from molecular formula ; ‡From .

Key Observations :

  • Piperazine vs.
  • Sulfonyl vs.
  • Pyridazinone vs. Pyridazine: The oxo group in pyridazinone derivatives (e.g., ) introduces hydrogen-bonding capacity but may reduce metabolic stability compared to unmodified pyridazines.

Structure-Activity Relationships (SAR)

  • Piperazine Substitutions: The 2-phenylethyl group in the target compound enhances lipophilicity, favoring interactions with hydrophobic binding pockets in receptors like dopamine D3 or serotonin 5-HT1A .
  • Pyrazole Modifications :
    • The 3-methyl group on pyrazole (target compound) may sterically hinder metabolic oxidation at the pyrazole ring, improving in vivo stability compared to unsubstituted pyrazoles .

Physicochemical Properties

Property Target Compound 3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methylpyrazol-1-yl)pyridazine 6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone
Molecular Weight (g/mol) ~418–442 418.90 306.3
LogP (Predicted) ~3.5–4.0* ~2.8–3.2 ~1.5–2.0
Hydrogen Bond Acceptors 6 7 5
Rotatable Bonds 7 5 4

*Estimated using fragment-based methods.

Biological Activity

The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine (CAS Number: 2640881-03-2) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N6C_{20}H_{24}N_{6}, with a molecular weight of approximately 368.45 g/mol. The structure features a pyrazole ring and a piperazine moiety, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor effects. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in tumor cells .

Antiviral Activity

Compounds derived from pyrazole structures have also been evaluated for their antiviral properties. Research has demonstrated that certain pyrazole derivatives can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. The specific antiviral mechanism for this compound remains to be fully elucidated but is expected to be similar to those observed in related compounds .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, which can disrupt critical metabolic pathways in cancer cells or viruses.
  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, potentially influencing neurological pathways and contributing to psychotropic effects.
  • Cell Cycle Interference : Similar compounds have been shown to interfere with the normal progression of the cell cycle, particularly in cancer cells, leading to increased apoptosis .

Case Studies and Research Findings

StudyFindings
Antitumor Efficacy A study demonstrated that a related pyrazole derivative exhibited IC50 values of 0.36 µM against CDK2, indicating potent inhibition of cell proliferation in HeLa cells .
Antiviral Properties Research on structurally similar compounds revealed significant antiviral activity against HIV and influenza viruses, suggesting potential applications for this compound .
Neuropharmacological Effects Investigations into piperazine derivatives highlighted their ability to modulate serotonin and dopamine receptors, which could lead to antidepressant-like effects .

Q & A

Q. What are the typical synthetic routes for 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with functionalized pyridazine and piperazine precursors. Key steps include nucleophilic substitution at the pyridazine C-6 position with 4-(2-phenylethyl)piperazine, followed by coupling of the pyrazole moiety at C-3. Optimization may involve:
  • Catalysts : Use of Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) under reflux conditions (~80–120°C).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
    Example parameters from similar syntheses: 24-hour reaction times, yields of 45–60% .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and integration ratios.
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification.
  • X-ray Crystallography : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • Elemental Analysis : Validate empirical formula (C, H, N content).

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme Inhibition : Kinase or protease assays (IC₅₀ determination via fluorometric/colorimetric readouts).
  • Antimicrobial Testing : Broth microdilution (MIC values against Gram+/Gram– bacteria).
  • Cellular Assays : Cytotoxicity (MTT assay on cancer cell lines) or antiplatelet aggregation (platelet-rich plasma models) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Experimental Replication : Standardize protocols (e.g., cell line sources, assay buffer pH).
  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., concentration, incubation time) causing discrepancies .
  • Meta-Analysis : Compare datasets from multiple studies to identify outliers or confounding factors (e.g., solvent effects on solubility).

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Methodological Answer :
  • Key Modifications :
  • Piperazine Substituents : Replace 2-phenylethyl with bulkier groups (e.g., benzyl) to enhance lipophilicity and blood-brain barrier penetration.
  • Pyrazole Methyl Group : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to modulate metabolic stability.
  • Tools : Molecular docking (AutoDock Vina) to predict binding affinity to targets like serotonin receptors .

Q. What advanced techniques validate the compound’s 3D structure and target interactions?

  • Methodological Answer :
  • X-ray Crystallography : Resolve π-π stacking between pyridazine and aromatic residues in protein targets.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors.
  • Molecular Dynamics Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD plots over 100-ns trajectories) .

Q. How can pharmacokinetic (PK) and ADMET properties be evaluated preclinically?

  • Methodological Answer :
  • In silico Tools : SwissADME for predicting logP, CYP450 metabolism.
  • In vitro Models :
  • Caco-2 Permeability : Assess intestinal absorption.
  • Microsomal Stability : Liver microsomes to estimate metabolic half-life.
  • In vivo PK : Rodent studies with LC-MS/MS quantification of plasma concentrations over time .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout Models : Identify target pathways by knocking out suspected receptors (e.g., GPCRs).
  • Transcriptomics/Proteomics : RNA-seq or SILAC-MS to track downstream gene/protein expression changes.
  • Mutagenesis Studies : Validate binding sites via alanine scanning of protein residues .

Methodological Considerations Table

Research ObjectiveKey TechniquesExample ParametersReferences
Synthesis OptimizationReflux, chromatographyYield: 58%, Purity: 97% (HPLC)
Biological ScreeningMTT assay, MIC testingIC₅₀: 12 µM, MIC: 8 µg/mL
Structural ValidationX-ray crystallographyResolution: 1.8 Å
SAR StudiesMolecular dockingBinding energy: -9.2 kcal/mol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.